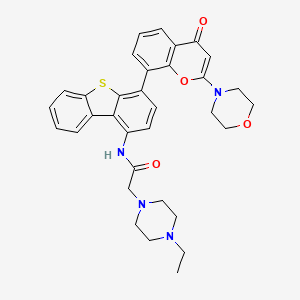
KU-0060648
Vue d'ensemble
Description
Ku-0060648 is an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and an inhibitor of PI3K. In a cell-free assay, it has IC50s of 5, 4, 0.5, <0.1, and 594 nM for DNA-PK, PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively. In cells, the level of PI3K inhibition is variable, depending upon the cell line utilized. In MCF-7 cells, it has IC50s of 19 and 39 nM, for DNA-PK and PI3K, respectively, while in SW620 cells, it has an IC50 of 170 nM for DNA-PK but >10,000 nM for PI3K. This compound is useful for Cas9 editing due to its DNA-PK inhibition, which reduces the frequency of non-homologous end joining and increases homology-directed recombination. It also shows promise in cancer research in vitro and in vivo.
Dual PI 3-K and DNA-PK inhibitor (IC50 values are <0.1, 0.5, 4 and 19 nM for PI 3-Kdelta, PI 3-Kbeta, PI 3-Kalpha and DNA-PK respectively). Inhibits proliferation of MCF7 cells in vitro and delays growth of MCF7 xenografts in mice. Also enhances CRISPR-Cas9-mediated homology- directed repair (HDR) efficiency, and attenuates nonhomologous end-joining (NHEJ).
This compound is a dual inhibitor of DNA-PK and PI-3K. This compound inhibited cellular DNA-PK autophosphorylation with IC values of 0.019 μmol/L (MCF7 cells) and 0.17 μmol/L (SW620 cells), and PI-3K-mediated AKT phosphorylation with IC values of 0.039 μmol/L (MCF7 cells) and more than 10 μmol/L (SW620 cells). This compound inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms.
Applications De Recherche Scientifique
Recherche sur le traitement du cancer
KU-0060648 a montré inhiber la prolifération des cellules cancéreuses du sein MCF7 in vitro et retarder la croissance des xénogreffes MCF7 chez la souris. Il agit comme un inhibiteur double de DNA-PK et PI-3K, qui sont des enzymes impliquées dans la prolifération et la survie cellulaires .
Chémosensibilisation
Le composé a été utilisé pour augmenter l'efficacité des médicaments de chimiothérapie comme la doxorubicine en augmentant les dommages à l'ADN dans les cellules cancéreuses, ce qui conduit à une cytotoxicité accrue. Ceci est particulièrement significatif dans les cellules compétentes pour DNA-PK .
Inhibition des processus cellulaires
Dans les cellules cancéreuses du sein et du côlon humaines, this compound a été trouvé pour inhiber l'autophosphorylation cellulaire de DNA-PK et la phosphorylation AKT médiée par PI-3K, qui sont des processus critiques dans la survie et la prolifération cellulaires .
Caractérisation des cultures cellulaires et des essais
Le composé peut être utilisé dans la caractérisation des cultures cellulaires et des essais dans le cadre de la recherche sur la biologie des cellules épithéliales mammaires .
Inhibition double de PI 3-K et de DNA-PK
En tant qu'inhibiteur double, this compound cible à la fois les enzymes PI 3-K et DNA-PK, ce qui pourrait avoir des implications pour la recherche sur diverses maladies autres que le cancer où ces enzymes jouent un rôle .
Mécanisme D'action
Target of Action
KU-0060648 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway . PI3K promotes cell survival and proliferation and is often upregulated in many cancers .
Mode of Action
this compound inhibits the autophosphorylation of DNA-PK and PI3K-mediated AKT phosphorylation . By inhibiting these targets, this compound can enhance the cytotoxicity of DNA DSB-inducing agents, such as etoposide and doxorubicin .
Biochemical Pathways
The compound affects the NHEJ pathway for the repair of DSBs, which requires DNA-PK activity . It also impacts the PI3K/AKT pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
In mice, concentrations of this compound sufficient for in vitro growth inhibition and chemosensitization were maintained within the tumor for at least 4 hours at non-toxic doses . The compound was administered intravenously, intraperitoneally, or orally at 10 mg/kg .
Result of Action
this compound has been shown to inhibit cell proliferation and initiate apoptosis in cancer cells . In MCF7 human breast cancer cells, a five-day exposure to 1 μM this compound inhibited cell proliferation by more than 95% . In SW620 human colon cancer cells, the same treatment inhibited cell proliferation by 55% .
Action Environment
The differential effects of this compound on in vitro growth inhibition across different human cancer cell lines suggest that the compound’s action, efficacy, and stability may be influenced by the cellular environment
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATCBLYHOUOCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881375-00-4 | |
| Record name | KU-0060648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-0060648 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
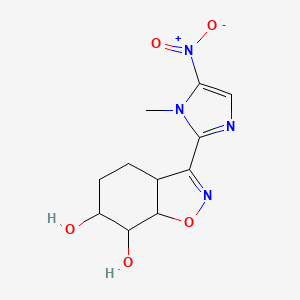
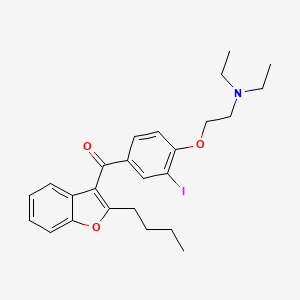
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
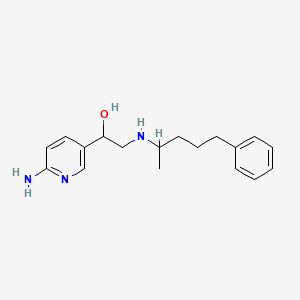

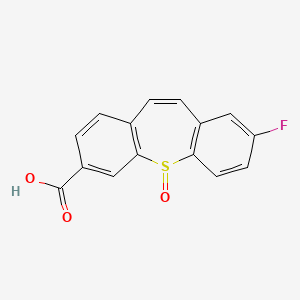
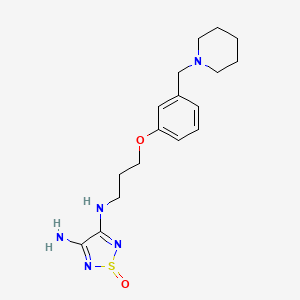
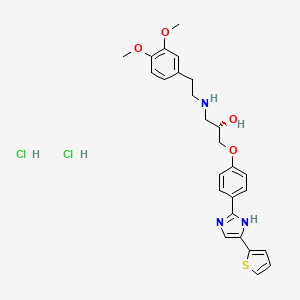

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)